molecular formula C18H14N2 B5725211 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B5725211
M. Wt: 258.3 g/mol
InChI Key: RNQMOBULXCUKFD-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a methyl group at position 2 and a phenyl group at position 3. The benzonitrile moiety is attached to the pyrrole nitrogen via a para-substituted benzene ring.

Properties

IUPAC Name

4-(2-methyl-5-phenylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-14-7-12-18(16-5-3-2-4-6-16)20(14)17-10-8-15(13-19)9-11-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMOBULXCUKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile typically involves the Paal–Knorr reaction, where 3-aminobenzonitrile is condensed with 2,5-hexanedione . The reaction conditions often include the use of an acid catalyst and heating to facilitate the formation of the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions, leading to the formation of pyrrole-2,5-diones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s pyrrole core distinguishes it from other benzonitrile derivatives. For example:

  • 4-((7-(Mesitylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile: Contains a triazolo-pyrimidine scaffold, enhancing π-π stacking interactions in HIV-1 RT binding .
  • 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile (Isomer): Differs in the substitution position (meta vs.

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The para-cyano group in 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile may increase dipole moments compared to analogs with electron-donating groups (EDGs).
  • Bulkier Substituents: Compounds like 4-(7-(mesityloxy)pyrazolo[1,5-α]pyrimidin-5-ylamino)benzonitrile incorporate mesityl groups, which improve hydrophobic interactions in protein binding but may reduce solubility .

Physicochemical Properties

Compound Substituents Key Properties (Reported/Inferred)
This compound Pyrrole (2-Me, 5-Ph), para-CN High polarity (CN group), moderate solubility in apolar solvents (inferred)
3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile Pyrrole (2-Me, 5-Ph), meta-CN TLC Rf = 0.16 (1% EtOAc/Heptane); distinct NMR shifts (e.g., δ 139.5 ppm for aromatic carbons)
4-((7-(Mesitylamino)-triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile Triazolo-pyrimidine, mesityl Potent HIV-1 inhibition (IC₅₀ < 100 nM); enhanced thermal stability

Research Implications and Limitations

  • Material Science: The para-cyano group may enhance charge-transfer properties, making it a candidate for organic electronics.
  • Challenges : Positional isomerism (meta vs. para) and steric effects from substituents require careful optimization for target applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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